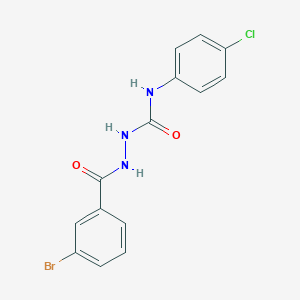![molecular formula C14H8Cl2N2O4 B324113 N-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]amine](/img/structure/B324113.png)
N-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]amine is an organic compound that belongs to the class of anilines It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, a nitro group at the 6 position, and a benzodioxole moiety attached via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]amine typically involves the condensation of 2,4-dichloroaniline with 6-nitro-1,3-benzodioxole-5-carbaldehyde. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The mixture is stirred for several hours to ensure complete reaction, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency of the process. The use of catalysts and advanced purification techniques such as chromatography may also be incorporated to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of 2,4-dichloro-N-[(E)-(6-amino-1,3-benzodioxol-5-yl)methylidene]aniline.
Substitution: Formation of substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline
- 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline
- 2,4-dichloro-N-[(E)-(2-methoxy-1-naphthyl)methylidene]aniline
Uniqueness
Compared to similar compounds, N-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]amine is unique due to the presence of the benzodioxole moiety, which imparts distinct electronic and steric properties. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H8Cl2N2O4 |
|---|---|
Peso molecular |
339.1 g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C14H8Cl2N2O4/c15-9-1-2-11(10(16)4-9)17-6-8-3-13-14(22-7-21-13)5-12(8)18(19)20/h1-6H,7H2 |
Clave InChI |
ZQFOBKNGFOZWGW-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)C=NC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea](/img/structure/B324031.png)
![1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B324032.png)
![N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-furylmethyl)thiourea](/img/structure/B324033.png)



![4-chloro-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B324040.png)
![4-chloro-N-[(2-cyanophenyl)carbamothioyl]benzamide](/img/structure/B324042.png)
![4-chloro-N-{[2-(4-methoxybenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B324043.png)




![N-[(4-bromophenyl)carbamothioyl]-2-phenoxyacetamide](/img/structure/B324054.png)
